NPD2639

Beschreibung

Contextualization of Microorganism-Derived Bioactive Compounds in Academic Research

Microorganisms, including bacteria, fungi, and actinomycetes, are prolific producers of secondary metabolites, many of which possess significant biological activities such as antibiotic, antifungal, anticancer, immunosuppressive, and anti-inflammatory properties. researchgate.netnih.govnih.gov The discovery of penicillin from Penicillium notatum in 1928 marked a pivotal moment, shifting the focus of natural product research towards microorganisms. nih.gov Since then, microorganism-derived compounds have found applications in medicine, agriculture, the food industry, and scientific research. nih.gov Academic research extensively investigates these compounds for their potential as drug leads and for understanding complex biological mechanisms. sigmaaldrich.commskcc.org While plants have also been a traditional source of natural products, microorganisms offer advantages such as faster growth under controlled conditions and the production of compounds that are often nontoxic, noncarcinogenic, and biodegradable compared to some synthetic alternatives. nih.gov

Origin and Initial Characterization of NPD2639 from Microbial Natural Product Repositories

This compound is identified as a novel biomediator. hodoodo.comglixxlabs.com Its origin is linked to the screening of natural products and chemical modifications in the context of inducing secondary metabolism in Streptomyces species. nih.govresearchgate.netjsbba.or.jp Specifically, this compound was identified as a compound that induces reveromycin production in Streptomyces sp. SN-593. hodoodo.comnih.govresearchgate.netjsbba.or.jp This identification was achieved through screening various natural compounds, derivatives, and synthetic compounds from repositories like the RIKEN Natural Compound Bank (RIKEN NPDepo). jsbba.or.jp The selection process involved evaluating compounds for their ability to promote reveromycin production, initially using antifungal activity assays against Pyricularia oryzae and assays measuring the recovery of normal cell morphology in srcts-NRK cells. jsbba.or.jp Liquid chromatography-mass spectrometry (LC/MS) was used to identify this compound as a compound that promotes the production of reveromycin A (RM-A) and its derivative reveromycin B (RM-B). jsbba.or.jp

Conceptual Frameworks for Understanding Small Molecule Biomediators in Biological Systems

Small molecule biomediators, such as this compound, play crucial roles in biological systems, particularly in mediating interactions between organisms and influencing cellular processes. In the context of microbial natural product biosynthesis, biomediators can act as signaling molecules that induce or enhance the production of secondary metabolites. nih.govresearchgate.netjsbba.or.jp Microorganisms communicate and respond to their environment through various chemical compounds. jsbba.or.jp Examples of well-known self-regulatory factors (microbial hormones) in Streptomyces that control morphogenesis and secondary metabolite production include A-factor from Streptomyces griseus. jsbba.or.jp Biomediators, as distinct from self-regulatory factors, are defined as non-self, exogenous compounds that induce secondary metabolite production. jsbba.or.jp The availability of such small molecules that can induce secondary metabolism in microbes can significantly facilitate the exploration of bioactive natural products, especially considering that many secondary metabolite biosynthetic gene clusters in Streptomyces are often dormant under laboratory conditions. nih.govresearchgate.netjsbba.or.jp this compound's ability to induce reveromycin production in Streptomyces sp. SN-593 exemplifies this conceptual framework, demonstrating how an external small molecule can activate the biosynthesis of specific natural products. hodoodo.comnih.govresearchgate.netjsbba.or.jp Furthermore, this compound has been shown to enhance the production of actinorhodin (B73869) in Streptomyces lividans 1326, suggesting that its biomediator activity might be applicable to other Streptomyces species. tmd.ac.jp

Table 1: Key Information on this compound

| Property | Value/Description | Source(s) |

| Classification | Novel biomediator | hodoodo.comglixxlabs.com |

| Biological Activity | Induces reveromycin production in Streptomyces sp. SN-593 | hodoodo.comnih.govresearchgate.netjsbba.or.jp |

| Enhances actinorhodin production in Streptomyces lividans 1326 | tmd.ac.jp | |

| Origin | Identified through screening of natural compounds and derivatives | nih.govresearchgate.netjsbba.or.jp |

| Source Organism (Indirect) | Streptomyces sp. SN-593 (production induced in this organism) | hodoodo.comnih.govresearchgate.netjsbba.or.jp |

| PubChem CID | 859130 | glixxlabs.comglixxlabs.combidd.group |

| CAS Number | 859130-76-0 | glixxlabs.comglixxlabs.com |

Table 2: Examples of Microorganism-Derived Bioactive Compounds and Their Sources

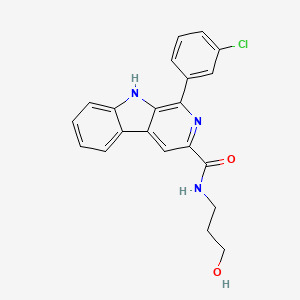

Structure

3D Structure

Eigenschaften

CAS-Nummer |

859130-76-0 |

|---|---|

Molekularformel |

C21H18ClN3O2 |

Molekulargewicht |

379.8 g/mol |

IUPAC-Name |

1-(3-chlorophenyl)-N-(3-hydroxypropyl)-9H-pyrido[3,4-b]indole-3-carboxamide |

InChI |

InChI=1S/C21H18ClN3O2/c22-14-6-3-5-13(11-14)19-20-16(15-7-1-2-8-17(15)24-20)12-18(25-19)21(27)23-9-4-10-26/h1-3,5-8,11-12,24,26H,4,9-10H2,(H,23,27) |

InChI-Schlüssel |

ZVDZGODRLWVWDT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC(=CC=C4)Cl)C(=O)NCCCO |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC(=CC=C4)Cl)C(=O)NCCCO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NPD2639; NPD-2639; NPD 2639 |

Herkunft des Produkts |

United States |

Mechanistic Elucidation of Npd2639 S Biological Function

Investigations into Secondary Metabolite Biosynthesis Modulation

NPD2639 has been identified as a biomediator capable of enhancing the production of secondary metabolites in Streptomyces species hodoodo.comhodoodo.comtmd.ac.jp. This effect has been observed in different strains and for different secondary metabolites, suggesting a broader role in the regulatory networks of these bacteria tmd.ac.jp.

Analysis of Induced Reveromycin A Production in Streptomyces sp. SN-593

This compound is recognized as a novel biomediator that induces reveromycin production in Streptomyces sp. SN-593 hodoodo.comhodoodo.com. Studies have shown that this compound, along with its derivatives, can enhance the production of reveromycin A in this strain nih.gov. This induction is a key aspect of this compound's biological activity and highlights its potential use in optimizing the yield of this specific secondary metabolite nih.govnih.gov.

Exploration of Enhanced Actinorhodin (B73869) Biosynthesis in Streptomyces lividans 1326

Beyond its effect on reveromycin A, this compound has also been shown to enhance the production of actinorhodin by Streptomyces lividans 1326 tmd.ac.jp. This enhancement occurs at concentrations similar to those that induce reveromycin production, suggesting a potentially generalized mechanism of action across different Streptomyces species and their secondary metabolite pathways tmd.ac.jp. Streptomyces lividans 1326 naturally carries the gene cluster for actinorhodin biosynthesis but typically does not express it in liquid culture unless specifically induced, for example, by introducing the pathway-specific activator gene actII-ORF4 nih.govpsu.edunih.gov. The observation that this compound can enhance actinorhodin production in this strain further supports its role as a modulator of secondary metabolism tmd.ac.jp.

Regulatory Pathways Governing Biosynthetic Gene Cluster Activation

The ability of this compound to induce secondary metabolite production is linked to its influence on regulatory pathways that control the activation of biosynthetic gene clusters nih.govnih.gov.

Role of this compound in LuxR Family Regulator Activation

Research indicates that this compound plays a role in activating LuxR family regulators nih.govnih.gov. Specifically, in Streptomyces sp. SN-593, a β-carboline compound (BR-1), which is structurally related to this compound or acts similarly, was found to specifically bind to the transcriptional regulator protein RevU, a LuxR family regulator within the reveromycin A biosynthetic gene cluster nih.gov. This binding enhanced RevU's affinity for its promoter region, thereby promoting reveromycin A production nih.gov. This suggests that this compound may exert its effects, at least in part, through direct interaction with and activation of LuxR-type transcriptional regulators, which are known to control diverse biological processes, including the regulation of secondary metabolism in bacteria wikipedia.orgnih.govbiorxiv.orgpeerj.com.

Impact on Mevalonate (B85504) Pathway Gene Cluster Expression

Studies on Streptomyces sp. SN-593 have also explored the impact of biomediators, potentially including this compound or related compounds, on the mevalonate pathway gene cluster expression nih.gov. The mevalonate pathway is a crucial metabolic route for the biosynthesis of isoprenoids, which serve as precursors for various secondary metabolites escholarship.orgfrontiersin.orgjmb.or.kr. Optimal expression of pathway-specific regulators controlling the mevalonate pathway gene cluster has been a strategy for enhancing the production of terpenoid compounds in Streptomyces sp. SN-593 nih.gov. While the direct molecular mechanism by which this compound impacts this pathway's gene cluster expression requires further detailed elucidation, its association with enhanced secondary metabolite production suggests a potential influence on these precursor biosynthetic routes nih.gov.

Cellular Signaling Cascade Perturbations by this compound

While the precise details of how this compound perturbs cellular signaling cascades are still under investigation, its role in activating transcriptional regulators like those in the LuxR family implies an interaction with intracellular signaling networks nih.govnih.gov. Cellular signaling cascades are fundamental processes by which cells respond to external stimuli and regulate various cellular activities, including gene expression and metabolic pathways nih.govliu.semdpi.com. The ability of this compound to influence secondary metabolite biosynthesis through regulator activation suggests it interacts with or modulates components of these complex signaling networks within Streptomyces species nih.govnih.gov. Further research is needed to fully map the specific signaling pathways affected by this compound and the downstream consequences of these perturbations.

Identification of Targeted Cellular Pathways and Components

Research indicates that this compound functions as a biomediator involved in the biosynthesis of RM-A in Streptomyces. tmd.ac.jpresearchgate.netresearchgate.net This suggests an interaction with cellular components and pathways directly or indirectly regulating the metabolic processes leading to RM-A production. Furthermore, this compound has been observed to enhance the production of actinorhodin in Streptomyces lividans 1326. tmd.ac.jp This finding implies that this compound may influence pathways involved in the biosynthesis of other secondary metabolites within this organism. The specific molecular targets and detailed cellular components through which this compound exerts these effects in Streptomyces require further comprehensive investigation.

Analysis of Downstream Signaling Events and Cellular Responses

The primary reported cellular response to this compound exposure in Streptomyces is the enhanced production of secondary metabolites, including RM-A and actinorhodin. tmd.ac.jpresearchgate.netresearchgate.net While the increased yield of these compounds represents a significant cellular outcome, the detailed downstream signaling events that transduce the initial interaction of this compound with cellular components into altered metabolic flux and gene expression patterns remain largely uncharacterized. Further research is needed to delineate the signaling cascades, if any, that are activated or modulated by this compound to influence secondary metabolite biosynthesis in Streptomyces.

Molecular and Cellular Investigations of Npd2639 Interactions

Subcellular Localization and Interaction Partner Identification

Research indicates that NPD2639 functions by interacting with a LuxR family regulator in Streptomyces sp. SN-593 nih.gov. LuxR-type regulators are a class of transcriptional regulators found in bacteria, often involved in quorum sensing and the regulation of diverse bacterial functions, including secondary metabolism and virulence researchgate.netnih.govmdpi.compeerj.com.

While the interaction partner, a LuxR family regulator, has been identified as key to this compound's mechanism of action in inducing reveromycin production, detailed studies specifically on the subcellular localization of this compound within Streptomyces sp. SN-593 are not available in the provided literature. LuxR regulators are typically cytoplasmic proteins that, upon binding their cognate ligands, can translocate to the nucleus or remain in the cytoplasm to interact with DNA and regulate gene expression researchgate.netmdpi.compeerj.com.

Macromolecular Target Engagement and Receptor Binding Studies

The primary macromolecular target identified for this compound in the context of reveromycin induction is the LuxR family regulator in Streptomyces sp. SN-593 nih.gov. This engagement leads to the activation of the transcriptional regulator, subsequently influencing the expression of genes responsible for reveromycin biosynthesis nih.gov.

Information regarding the binding of this compound to typical pharmacological receptors (such as GPCRs, nuclear receptors, or ion channels) is not described in the provided search results. The focus of the available research is on its role as a biomediator in microbial secondary metabolism.

Elucidation of Specific Binding Sites and Affinities

While it is established that this compound interacts with a LuxR family regulator to induce reveromycin production nih.gov, specific details regarding the precise binding site of this compound on this regulator are not elaborated in the provided literature. Similarly, quantitative data on the binding affinity (e.g., dissociation constant, Kd) of this compound for the Streptomyces sp. SN-593 LuxR regulator is not available.

However, studies on derivatives of this compound have been conducted to explore structure-activity relationships for the induction of reveromycin production nih.govresearchgate.net. A derivative, referred to as BR-1, was found to induce reveromycin production in Streptomyces sp. SN-593 effectively within a concentration range of 0.35 μM to 35 μM nih.gov. This provides a functional concentration range for the inductive effect, although it is not a direct measure of binding affinity to the LuxR regulator.

Cellular Phenotypes Induced by this compound in in vitro Models

Current available research primarily focuses on the role of this compound as a biomediator in microbial systems, particularly in the induction of secondary metabolite production in Streptomyces species. hodoodo.comglixxlabs.comtmd.ac.jpjsbba.or.jpnih.gov Based on the conducted searches, there is no specific data available regarding the direct effects of this compound on cellular phenotypes, such as cell cycle regulation, differentiation, morphological changes, or cellular homeostasis, in in vitro models of mammalian or other eukaryotic cells.

Cell Cycle Regulation and Differentiation Studies

Information detailing the influence of this compound on cell cycle progression or differentiation processes in any in vitro cellular model was not found in the consulted literature. While general mechanisms of cell cycle regulation and cellular differentiation are well-documented in scientific literature, specific studies investigating the impact of this compound on these processes are not available within the scope of the performed searches.

Structural Functional Relationship Studies of Npd2639

Computational Approaches to Molecular Interactions and Dynamics

To gain a deeper understanding of how NPD2639 interacts with its biological target at a molecular level, computational methods are employed. These approaches can predict binding modes, simulate the dynamic behavior of the ligand-protein complex, and guide the design of new, more effective analogs.

A significant breakthrough in understanding the mechanism of action of this compound analogs was the identification of the transcriptional regulator protein, RevU, as the direct binding target for a potent derivative of this compound known as BR-1. mdpi.com This discovery has paved the way for detailed computational studies.

Ligand-Protein Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target. In the case of this compound analogs, docking studies would be performed with the RevU protein. The aim is to identify the binding pocket and the specific amino acid residues that interact with the key pharmacophoric features of the ligand. These interactions could include hydrogen bonds with the amide group and hydrophobic interactions with the chlorophenyl ring.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic stability of the predicted ligand-protein complex over time. These simulations provide insights into the flexibility of the protein and the ligand in the binding site and can help to refine the binding mode predicted by docking. MD simulations can reveal how the binding of an this compound analog might induce conformational changes in RevU, leading to its activation and subsequent induction of reveromycin gene expression.

The knowledge gained from SAR and computational studies can be leveraged for the in silico design of novel this compound analogs with potentially enhanced activity. By understanding the key interactions between the ligand and RevU, new molecules can be designed to optimize these interactions. For example, modifications to the chlorophenyl group could be explored to improve hydrophobic packing within the binding pocket, or alternative functional groups at the C3 position could be designed to form stronger or additional hydrogen bonds.

Virtual screening of compound libraries using the developed pharmacophore model and docking simulations with the RevU protein structure can also be employed to identify new potential reveromycin inducers from large chemical databases.

Conformational Landscape and Dynamic Behavior in Relation to Function

The biological activity of a small molecule like this compound is not only dependent on its static structure but also on its conformational flexibility and dynamic behavior.

Computational methods such as conformational analysis can be used to determine the energetically favorable conformations of this compound and its analogs. By comparing the conformational preferences of active and inactive analogs, it may be possible to identify the specific "bioactive conformation" that is required for binding to RevU and inducing reveromycin production. Understanding the conformational landscape is therefore a key aspect of rational drug design, enabling the development of conformationally constrained analogs that are pre-organized for optimal target engagement.

Advanced Methodological Approaches in Npd2639 Research

High-Resolution Analytical Techniques for Compound Characterization and Metabolite Analysis

The foundational step in studying any new compound involves its precise characterization and the identification of its metabolites. High-resolution analytical techniques are indispensable for this purpose, providing unparalleled sensitivity and specificity. nih.gov These methods are crucial for analyzing botanical extracts to determine phytochemical composition and for examining biological samples to understand the bioavailability and metabolism of ingested compounds. nih.gov

Advanced Mass Spectrometry (LC-MS/MS) for Structural Elucidation of Related Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern metabolite analysis. nih.govresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify compounds in complex mixtures. researchgate.net

In the context of NPD2639 research, LC-MS/MS would be employed to analyze biological samples (e.g., plasma, urine, tissue extracts) after exposure to the compound. The process involves separating the parent compound from its metabolites using chromatography, followed by ionization and mass analysis. The first stage of mass spectrometry (MS) isolates ions of a specific mass-to-charge ratio (m/z), and the second stage (MS/MS) fragments these ions to produce a characteristic pattern. This fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of metabolites.

High-resolution mass spectrometry (HRMS) platforms, such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers, are particularly valuable. mdpi.com They provide highly accurate mass measurements, which facilitate the determination of elemental compositions for both the parent compound and its metabolites, a critical step in structural elucidation. mdpi.com Reverse-phase LC-MS/MS methods are robust tools for achieving high metabolite coverage and confident identification of a wide range of polar metabolites and lipids. shimadzu.com

Table 1: Illustrative LC-MS/MS Parameters for Metabolite Analysis of a Novel Compound

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | C18 Reverse Phase (2.1x100mm, 1.7µm) | Separation of compounds based on polarity. |

| Mobile Phase | Water with 0.1% formic acid (A) & Acetonitrile with 0.1% formic acid (B) | Creates a gradient to elute compounds with varying polarities. |

| Flow Rate | 0.4 mL/min | Controls the speed of separation. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Generates charged ions from the sample for mass analysis. |

| Mass Analyzer | Orbitrap or QTOF | Measures the mass-to-charge ratio of ions with high accuracy. |

| Scan Range | m/z 60-1000 | Defines the range of masses to be detected. |

| Fragmentation | Collision-Induced Dissociation (CID) | Breaks down selected ions to generate structural information. |

High-Throughput Screening Methodologies for Biomediator Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with specific biological activities. nih.gov This methodology is essential for discovering potential therapeutic applications for new compounds like this compound. HTS has become a vital tool for new lead discovery in both academic and industrial settings. nih.gov

Phenotypic Screening Strategies

Phenotypic screening involves testing compounds in cellular or organismal models to identify agents that produce a desired change in the phenotype, or observable traits, without a preconceived notion of the drug's target. technologynetworks.comnih.gov This "biology-first" approach is powerful for discovering compounds that work through novel mechanisms or act on multiple targets. researchgate.netnih.gov Historically, many drugs were discovered using phenotypic screens, where the mechanism of action was often determined long after the drug's effects were observed. technologynetworks.com This strategy is particularly useful for identifying compounds that can modulate complex diseases. sciltp.com

For this compound, a phenotypic screen might involve exposing various cell lines (e.g., cancer cells, immune cells) to the compound and using high-content imaging to measure changes in cell morphology, proliferation, or the expression of specific biomarkers.

Target-Based Screening Approaches

In contrast to phenotypic screening, target-based screening begins with a known biological target, such as a specific enzyme or receptor, that is believed to play a role in a disease. nih.govsciltp.com Large compound libraries are then screened to find molecules that interact with and modulate the activity of this target. nih.gov This approach is highly efficient and has been the predominant method in drug discovery for decades, benefiting from advancements in genomics and robotics. nih.govsciltp.com

If a potential target for this compound was hypothesized, a target-based assay would be designed to measure the compound's ability to bind to or inhibit the target protein. This approach allows for a more direct and mechanistically understood path to drug development.

Table 2: Comparison of Screening Methodologies

| Feature | Phenotypic Screening | Target-Based Screening |

| Starting Point | Disease model (e.g., cells, organism) | Known biological target (e.g., protein) |

| Primary Goal | Identify compounds that reverse a disease phenotype | Identify compounds that modulate a specific target |

| Mechanism | Initially unknown | Known from the outset |

| Advantages | Can discover novel mechanisms and first-in-class drugs technologynetworks.com | More efficient, mechanistically straightforward sciltp.com |

| Challenges | Target deconvolution can be complex and time-consuming technologynetworks.com | The target may not be relevant to the disease state in a complex biological system nih.gov |

'Omics' Technologies for Comprehensive Biological System Analysis

Proteomics for Global Protein Expression and Modification Analysis

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of compound research, proteomics is used to analyze how a compound alters the abundance, modification, and interaction of proteins within a cell or organism. This provides critical insights into the compound's biological effects and potential mechanisms of action.

Top-down proteomics, which analyzes intact proteins, is a powerful approach for studying proteoforms—the different molecular forms of a protein arising from a single gene. nih.gov When investigating the effects of this compound, researchers would treat a biological system (e.g., cultured cells) with the compound and a control. After treatment, proteins would be extracted and analyzed using mass spectrometry.

Statistical analysis is crucial for identifying significant changes in protein abundance between the treated and control groups. nih.gov Methods like the empirical Bayes moderated t-test can be used to assess the statistical significance of these changes, helping to pinpoint the proteins and pathways most affected by the compound. nih.gov

Table 3: Representative Proteomics Data on Protein Abundance Changes

This table illustrates the type of data generated in a proteomics experiment. The values are hypothetical and for demonstration purposes only.

| Protein ID | Gene Name | Fold Change (this compound vs. Control) | p-value | Biological Function |

|---|---|---|---|---|

| P04637 | TP53 | 2.1 | 0.005 | Tumor suppression, cell cycle regulation |

| P62258 | HSP90AB1 | -1.8 | 0.012 | Protein folding, stress response |

| Q06830 | BAX | 1.9 | 0.009 | Apoptosis regulation |

| P10415 | VIM | -2.5 | 0.001 | Cytoskeletal structure |

Metabolomics for Endogenous Metabolite Profiling in Response to this compound

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of cellular activity and physiological state. In research involving this compound, liquid chromatography-mass spectrometry (LC-MS) has been utilized to analyze the endogenous metabolite profile of Streptomyces sp. SN-593 following treatment with the compound.

This analysis is crucial for understanding how this compound influences the metabolic pathways of the microorganism. Specifically, researchers have used LC-MS to compare the metabolic fingerprint of Streptomyces sp. SN-593 under different conditions: treatment with this compound, treatment with a standard inducing agent (tomato juice), and a control (DMSO). researchgate.net The goal of such an approach is to identify which specific metabolic pathways are activated or altered by this compound, leading to the production of secondary metabolites.

Research has shown that this compound serves as a foundational molecule for the development of more potent biomediators. jsbba.or.jp For instance, derivatives of this compound have been synthesized to create BR-1, a biomediator that successfully induces the production of Reveromycin A (RM-A) in Streptomyces sp. SN-593. jsbba.or.jp The effectiveness of these derived compounds is often confirmed by analyzing the subsequent changes in the microbe's metabolite profile, demonstrating a clear cause-and-effect relationship between the chemical inducer and the production of targeted bioactive molecules. researchgate.netjsbba.or.jp

The data from these metabolomic studies can be summarized to highlight the differential production of key metabolites under various treatment conditions.

| Treatment Condition | Key Observed Outcome in Streptomyces sp. SN-593 | Analytical Method |

| 0.1% DMSO (Control) | Baseline metabolite profile | LC-MS |

| 1 µg ml⁻¹ this compound | Altered metabolite profile, induction of secondary metabolism | LC-MS |

| 5% Tomato Juice | Altered metabolite profile, induction of secondary metabolism | LC-MS |

Application of Theoretical Frameworks and Computational Biology

While direct applications of extensive theoretical frameworks and computational biology specifically to this compound are not detailed in available literature, these approaches represent a significant frontier in chemical biology and drug discovery. They offer powerful tools for understanding molecular interactions, predicting compound activity, and exploring vast chemical spaces for novel therapeutic agents.

The development of predictive models is a key area of computational biology that could accelerate the discovery of effective biomediators based on initial hits like this compound. These models use quantitative structure-activity relationship (QSAR) principles to correlate the chemical structures of compounds with their biological activities.

For a compound series originating from this compound, a predictive model would involve the following hypothetical steps:

Data Collection: Assembling a dataset of this compound analogs and their corresponding experimentally determined efficacy in inducing Reveromycin A production.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., physicochemical properties, topological indices) for each analog.

Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that links the descriptors to the observed biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Such a model could then be used to predict the efficacy of new, unsynthesized derivatives, thereby prioritizing synthetic efforts on the most promising candidates.

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to navigate the vastness of chemical space and identify novel molecules with desired properties. While specific AI/ML models focused on this compound have not been published, the general workflow is well-established.

Generative Models: Using generative adversarial networks (GANs) or variational autoencoders (VAEs) trained on large chemical libraries to design novel molecular structures that are likely to possess biomediator activity.

Screening and Prioritization: Employing ML classifiers to rapidly screen virtual libraries of millions of compounds, identifying those with a high predicted probability of inducing secondary metabolite gene clusters in actinomycetes.

These computational techniques offer a path to move beyond the initial discovery of compounds like this compound and systematically explore chemical space for next-generation biomediators with enhanced potency and specificity.

No Information Found for Chemical Compound “this compound”

Following a comprehensive search of available scientific literature and public databases, no information has been found regarding a chemical compound designated as “this compound.” Searches for this compound in relation to microbial secondary metabolism, biosynthetic gene clusters, chemical probes, drug discovery, and systems biology have yielded no relevant results.

This suggests that “this compound” may be an internal project code not yet disclosed in public research, a placeholder name, or a compound that has not been described in accessible scientific literature. Without any available data, it is not possible to generate the requested article focusing on the specified aspects of this compound.

Therefore, the subsequent sections of the requested article outline cannot be completed.

Broader Academic Implications and Future Research Trajectories

Integration of NPD2639 Research with Systems Biology and Network Pharmacology

Due to the absence of any information on "this compound," a table of mentioned compounds as requested in the prompt cannot be generated.

Q & A

Q. Answer :

- Root-Cause Analysis : Compare experimental variables (e.g., dosage, delivery systems, biological models) using the "principal contradiction" framework to identify dominant factors influencing discrepancies .

- Validation : Replicate in vivo studies under controlled conditions (e.g., pharmacokinetic profiling) and cross-validate with computational models (molecular dynamics) .

- Advanced Tip : Apply the PICOT framework to isolate Population (cell lines vs. animal models), Intervention (dosage), and Outcome metrics .

What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Q. Answer :

-

Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism. Report IC50/EC50 values with 95% confidence intervals .

-

Outlier Management : Use Grubbs’ test or robust regression to address anomalies, ensuring alignment with NSFC’s emphasis on data accuracy .

-

Table Example :

Dose (µM) Response (%) SEM Model Fit (R²) 0.1 20 ±2 0.98 1 65 ±5 0.96

How can computational modeling be integrated with experimental data to predict this compound’s mechanism of action?

Q. Answer :

- Hybrid Workflow :

- Perform molecular docking (AutoDock Vina) to identify binding affinities.

- Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Data Integration : Use tools like KNIME or PyMol to overlay simulation results with experimental dose-response curves, addressing gaps highlighted in systematic reviews .

What quality control measures are critical for validating this compound’s molecular structure?

Q. Answer :

- Analytical Techniques :

- Documentation : Follow Chromatography’s guidelines for raw data inclusion in appendices, ensuring transparency .

How should researchers design studies to investigate this compound’s long-term stability under varying storage conditions?

Q. Answer :

- Accelerated Stability Testing : Use ICH Q1A guidelines to expose samples to 40°C/75% RH for 6 months, analyzing degradation via UPLC .

- Factorial Design : Apply DOE (Design of Experiments) to test temperature, humidity, and light interactions, aligning with MRC’s emphasis on feasibility .

What ethical considerations arise when transitioning this compound research from preclinical to clinical stages?

Q. Answer :

- Regulatory Compliance : Adhere to NIH/FDA protocols for animal-to-human extrapolation, including toxicity profiling and informed consent frameworks .

- Conflict Mitigation : Disclose funding sources and potential biases per Analytical Chemistry’s authorship guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.